(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride (s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836390
InChI: InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1
SMILES:
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC15836390

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride -

Specification

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name (3S)-3-(2-fluorophenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1
Standard InChI Key PBZQWAHJDBRUFM-DDWIOCJRSA-N
Isomeric SMILES C1CNC[C@@H]1C2=CC=CC=C2F.Cl
Canonical SMILES C1CNCC1C2=CC=CC=C2F.Cl

Introduction

Synthesis and Manufacturing

The synthesis of (S)-3-(2-fluorophenyl)pyrrolidine hydrochloride involves multi-step protocols to ensure enantiomeric purity and high yield. A common approach includes:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions generates the pyrrolidine backbone.

  • Fluorophenyl Introduction: Friedel-Crafts alkylation or transition metal-catalyzed coupling reactions attach the 2-fluorophenyl group to the pyrrolidine ring.

  • Chiral Resolution: Chromatographic separation or enzymatic resolution isolates the (S)-enantiomer.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product.

Key reagents include aluminum fluoride (AlF₃) and copper fluoride (CuF₂), which facilitate fluorination at elevated temperatures (150–200°C). Optimized reaction conditions are critical to avoid racemization and byproduct formation.

Table 1: Synthesis Parameters for (S)-3-(2-Fluorophenyl)pyrrolidine Hydrochloride

ParameterDetails
Starting Materialγ-Aminobutyric acid derivatives
Fluorination ReagentAlF₃ or CuF₂
Temperature Range150–200°C
Chiral Resolution MethodChromatography or enzymatic resolution
Yield60–75% (optimized)

Physicochemical Properties

The compound’s physicochemical profile is pivotal for its handling and application in drug discovery:

  • Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form.

  • Stability: Stable under inert atmospheres but hygroscopic, requiring storage at 2–8°C.

  • Spectroscopic Data:

    • ¹H NMR: Peaks at δ 2.8–3.2 ppm (pyrrolidine protons) and δ 6.9–7.3 ppm (fluorophenyl aromatic protons).

    • Mass Spectrometry: Molecular ion peak at m/z 201.67 (M+H⁺).

Table 2: Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₃ClFN
Molecular Weight201.67 g/mol
Melting Point215–218°C (decomposition)
logP (Partition Coefficient)1.8 (predicted)

Structural and Conformational Analysis

The pyrrolidine ring adopts a twist conformation, as observed in related fluorinated pyrrolidines . The 2-fluorophenyl group lies perpendicular to the ring plane, minimizing steric hindrance. X-ray crystallography of analogous compounds reveals that fluorophenyl substituents enhance molecular rigidity, favoring interactions with hydrophobic binding pockets . The hydrochloride salt stabilizes the protonated amine, improving bioavailability.

Compound ClassActivityIC₅₀/EC₅₀Reference
5-Oxopyrrolidine-3-carboxylic acidsAntifungal (Candida auris)4.2 µM
Pyrazolyl-pyrrolidinonesAntioxidant/anti-inflammatory85% inhibition at 10 µM

Computational Insights

Density functional theory (DFT) studies on similar fluorophenyl derivatives reveal:

  • Electrophilic Reactivity: The fluorine atom withdraws electron density, making the phenyl ring susceptible to nucleophilic attack .

  • NLO Properties: High hyperpolarizability (β = 8.7 × 10⁻³⁰ esu) suggests utility in nonlinear optical materials .

Future Directions

Further research should explore:

  • Enantioselective Synthesis: Improving chiral purity via asymmetric catalysis.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

  • Target Identification: Screening against neurological and antimicrobial targets.

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